molecular formula C9H14N+ B3144698 3-Methylphenethylamine CAS No. 55755-17-4

3-Methylphenethylamine

Cat. No.: B3144698
CAS No.: 55755-17-4
M. Wt: 136.21 g/mol
InChI Key: GUERDLPJJJMIEU-UHFFFAOYSA-O
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Description

3-Methylphenethylamine: is an organic compound with the chemical formula C₉H₁₃N . It is a derivative of phenethylamine, characterized by a methyl group attached to the third carbon of the benzene ring. This compound is known for its role as a trace amine associated receptor 1 (TAAR1) agonist .

Preparation Methods

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Industrial Production Methods:

Chemical Reactions Analysis

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Major Products:

Mechanism of Action

3-Methylphenethylamine exerts its effects primarily through activation of the trace amine associated receptor 1 (TAAR1). This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters such as dopamine and serotonin. Activation of TAAR1 leads to various downstream effects, including changes in neural activity and neurotransmitter release .

Properties

CAS No.

55755-17-4

Molecular Formula

C9H14N+

Molecular Weight

136.21 g/mol

IUPAC Name

2-(3-methylphenyl)ethylazanium

InChI

InChI=1S/C9H13N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6,10H2,1H3/p+1

InChI Key

GUERDLPJJJMIEU-UHFFFAOYSA-O

SMILES

CC1=CC(=CC=C1)CCN

Canonical SMILES

CC1=CC(=CC=C1)CC[NH3+]

Pictograms

Corrosive

Origin of Product

United States

Synthesis routes and methods

Procedure details

(E)-1-Methyl-3-(2-nitrovinyl)benzene (9 g, 55.214 mmol) was reacted with LiBH4 (4.81 g, 2220.85 mmol), trimethylsilyl chloride (55.86 mL, 441.7 mmol) and dry THF (120 mL) to afford 15 g of the crude product.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
55.86 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
crude product

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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